molecular formula C12H23ClO4S B13845434 11-Chloro-11-oxoundecyl Methanesulfonate

11-Chloro-11-oxoundecyl Methanesulfonate

Cat. No.: B13845434
M. Wt: 298.83 g/mol
InChI Key: LOWXJBACAHSYQD-UHFFFAOYSA-N
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Description

11-Chloro-11-oxoundecyl Methanesulfonate is a chemical compound with the molecular formula C12H23ClO4S and a molecular weight of 298.83 g/mol. It is primarily used as an intermediate in the synthesis of plastoquinone derivatives, which are utilized in various biochemical applications, including the interruption of aging processes.

Preparation Methods

The synthesis of 11-Chloro-11-oxoundecyl Methanesulfonate typically involves the reaction of undecyl chloride with methanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or dichloromethane, and a catalyst to facilitate the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

11-Chloro-11-oxoundecyl Methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form methanesulfonic acid and the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

11-Chloro-11-oxoundecyl Methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and plastoquinone derivatives.

    Biology: The compound is utilized in studies related to cellular aging and the interruption of aging processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-aging treatments.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 11-Chloro-11-oxoundecyl Methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester group undergoes fission, releasing the alkyl group, which then reacts with nucleophilic sites within the intracellular milieu . This reaction can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its effects on aging and other biological functions .

Comparison with Similar Compounds

11-Chloro-11-oxoundecyl Methanesulfonate can be compared with other methanesulfonate esters, such as:

    Methyl Methanesulfonate: A well-known alkylating agent used in mutagenesis studies.

    Ethyl Methanesulfonate: Another alkylating agent with similar properties but different reactivity and applications.

    Butyl Methanesulfonate: Used in various chemical synthesis processes.

Properties

Molecular Formula

C12H23ClO4S

Molecular Weight

298.83 g/mol

IUPAC Name

(11-chloro-11-oxoundecyl) methanesulfonate

InChI

InChI=1S/C12H23ClO4S/c1-18(15,16)17-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3

InChI Key

LOWXJBACAHSYQD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCCCCCCCC(=O)Cl

Origin of Product

United States

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